N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide
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Overview
Description
N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide is a versatile chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a benzamide core linked to a sulfamoyl group and a methoxyphenethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methoxyphenethylamine, which is then reacted with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is further reacted with 2-bromoethylbenzamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes and pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide
Uniqueness
N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxyphenethyl moiety, in particular, contributes to its specificity and potency in various applications.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)ethylsulfamoyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-17-9-7-15(8-10-17)11-12-20-25(22,23)14-13-19-18(21)16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUFZPGKRCTEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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